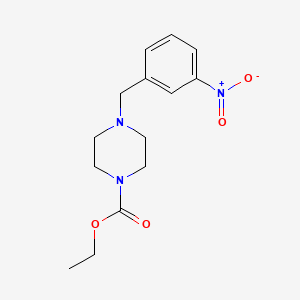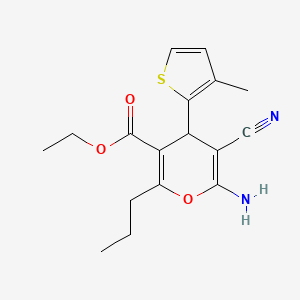![molecular formula C13H11FN2O3S B5139068 N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide, also known as AF-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide-based drugs such as sulfadiazine and sulfamethoxazole.
作用机制
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes such as CAIX, 5-LOX, and MPO. This compound binds to the active site of these enzymes and prevents their activity, leading to a reduction in tumor growth, inflammation, and autoimmune disease.
Biochemical and Physiological Effects
This compound has been shown to have a good safety profile and low toxicity in animal studies. This compound has been well-tolerated in animal models, and no significant adverse effects have been reported.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the lab with high yield. This compound has been shown to have a good safety profile and low toxicity in animal studies, making it a suitable candidate for further preclinical studies.
However, one limitation of this compound is that it has only been studied in animal models, and its efficacy and safety in humans are not yet known. Further studies are needed to determine the optimal dose and route of administration of this compound in humans.
未来方向
There are several future directions for the study of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide. One area of research is the development of this compound as a potential anticancer agent. This compound has been shown to inhibit the activity of CAIX, which is overexpressed in many solid tumors. Further studies are needed to determine the efficacy of this compound as a standalone therapy or in combination with chemotherapy.
Another area of research is the development of this compound as a potential anti-inflammatory agent. This compound has been shown to inhibit the activity of 5-LOX, which is involved in the synthesis of leukotrienes. Further studies are needed to determine the efficacy of this compound in various inflammatory diseases.
Finally, this compound has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Further studies are needed to determine the optimal dose and route of administration of this compound in humans and its efficacy in autoimmune diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its potential use in various diseases such as cancer, inflammation, and autoimmune disorders. This compound exerts its therapeutic effects by inhibiting the activity of specific enzymes such as CAIX, 5-LOX, and MPO. This compound has several advantages for lab experiments, including its easy synthesis and good safety profile. However, further studies are needed to determine the optimal dose and route of administration of this compound in humans and its efficacy in various diseases.
合成方法
The synthesis of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce this compound. The synthesis of this compound is a straightforward process and can be achieved in a few steps with high yield.
科学研究应用
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. Inhibition of CAIX activity has been shown to reduce tumor growth and increase the efficacy of chemotherapy.
This compound has also been investigated for its anti-inflammatory properties. This compound inhibits the activity of the pro-inflammatory enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a role in various inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
In addition, this compound has been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis. This compound has been shown to inhibit the activity of myeloperoxidase (MPO), an enzyme that is involved in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
N-(2-fluoro-4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-11-8-10(20(15,18)19)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSIXQKOKWUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)
![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)

![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)
![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
